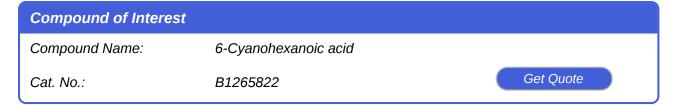


Physical and chemical properties of 6-Cyanohexanoic acid

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An In-depth Technical Guide to 6-Cyanohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Cyanohexanoic acid**, a versatile bifunctional molecule with applications in organic synthesis and pharmaceutical development. This document details its key characteristics, provides experimental protocols for its analysis and modification, and illustrates important chemical pathways.

Core Physical and Chemical Properties

6-Cyanohexanoic acid, also known as ε -cyanocaproic acid, is an organic compound featuring both a nitrile and a carboxylic acid functional group.[1] This unique structure imparts polarity to the molecule and allows for a diverse range of chemical transformations.[1] It typically appears as a colorless to pale yellow liquid or solid at room temperature and is soluble in polar solvents such as water and alcohols.[1]

Table 1: Physical and Chemical Properties of 6-Cyanohexanoic Acid



Property	Value	Reference
CAS Number	5602-19-7	[1]
Molecular Formula	C7H11NO2	[1]
Molecular Weight	141.17 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Solubility	Soluble in water and alcohols	[1]
Melting Point	Data not available in cited sources.	
Boiling Point	Data not available in cited sources.	
Density	Data not available in cited sources.	_
рКа	Data not available in cited sources.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **6-Cyanohexanoic acid**.

Table 2: Spectroscopic Data for 6-Cyanohexanoic Acid



Technique	Key Features
¹H NMR	Data not available in cited sources.
¹³ C NMR	Data not available in cited sources.
IR Spectroscopy	Characteristic peaks for C≡N (nitrile) and C=O, O-H (carboxylic acid) groups are expected.
Mass Spectrometry	Molecular ion peak and fragmentation patterns consistent with the structure are expected.[3]

Chemical Reactivity and Synthesis

6-Cyanohexanoic acid serves as a valuable intermediate in organic synthesis.[1] Its dual functionality allows for a variety of chemical modifications, including esterification, amidation, hydrolysis of the nitrile, and reduction of both the nitrile and carboxylic acid groups.

Synthesis of 6-Cyanohexanoic Acid

A common route for the synthesis of **6-Cyanohexanoic acid** involves the reaction of a halosubstituted hexanenitrile followed by hydrolysis. While a specific detailed protocol for **6-Cyanohexanoic acid** was not found in the provided search results, a general procedure can be inferred.

Caption: Synthesis workflow for 6-Cyanohexanoic acid.

Key Chemical Transformations

The nitrile and carboxylic acid groups of **6-Cyanohexanoic acid** can be selectively transformed into other functional groups, making it a versatile building block.

Caption: Key chemical transformations of **6-Cyanohexanoic acid**.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis, purification, and modification of **6-Cyanohexanoic acid**. The following sections outline general protocols that can be adapted for this compound.



General Protocol for Hydrolysis of a Nitrile to a Carboxylic Acid

This procedure describes the conversion of the nitrile group in **6-Cyanohexanoic acid** to a carboxylic acid group, yielding adipic acid.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in an aqueous solution of a strong acid (e.g., 10-20% H₂SO₄ or HCl) or a strong base (e.g., 10-20% NaOH).[4][5]
- Heating: Heat the mixture to reflux and maintain the temperature for several hours. The
 reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
 [5]
- Work-up (Acidic Hydrolysis): After cooling, the carboxylic acid may precipitate out of the solution. If not, the product can be extracted with an organic solvent. The solvent is then removed under reduced pressure.[6]
- Work-up (Alkaline Hydrolysis): After cooling, the solution containing the carboxylate salt is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[5]
- Purification: The crude carboxylic acid can be purified by recrystallization from an appropriate solvent (e.g., water or an organic solvent mixture).[4]

General Protocol for Reduction of a Nitrile to a Primary Amine

This protocol outlines the reduction of the nitrile group in **6-Cyanohexanoic acid** to a primary amine, yielding 7-aminoheptanoic acid.

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF).[7][8]
- Addition of Nitrile: Slowly add a solution of the nitrile in the same dry solvent to the reducing agent suspension while maintaining a low temperature (e.g., using an ice bath).



- Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reduction.[9]
- Quenching: Carefully quench the reaction by the slow, sequential addition of water and then
 a sodium hydroxide solution to decompose the excess reducing agent and the aluminum
 salts.
- Work-up: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Purification: The solvent is removed under reduced pressure, and the resulting primary amine can be purified by distillation or chromatography.

General Protocol for Fischer Esterification of a Carboxylic Acid

This procedure describes the esterification of the carboxylic acid group of **6-Cyanohexanoic** acid.

- Reaction Setup: In a round-bottom flask, combine the carboxylic acid, an excess of the desired alcohol, and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).[10][11]
- Heating: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using an excess of the alcohol helps to drive it towards the ester product.[12]
- Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst, followed by washing with brine.
- Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting ester can be purified by distillation.[10]

Biological Significance



Preliminary studies have indicated that **6-Cyanohexanoic acid** may exhibit biological activity as a deacetylase inhibitor, suggesting potential applications in drug development.[2] It has also been investigated for its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2] Further research is required to fully elucidate its pharmacological profile and therapeutic potential.

Safety Information

Appropriate safety precautions should be taken when handling **6-Cyanohexanoic acid**, as it may pose health risks if ingested or inhaled.[1] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.

This guide serves as a foundational resource for professionals working with **6-Cyanohexanoic acid**. For more detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

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